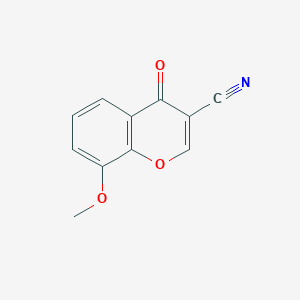![molecular formula C9H15N3O2 B11899074 1,3,9-Triazaspiro[4.7]dodecane-2,4-dione](/img/structure/B11899074.png)
1,3,9-Triazaspiro[4.7]dodecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,9-Triazaspiro[47]dodecane-2,4-dione is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-Triazaspiro[4.7]dodecane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a cyclic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,9-Triazaspiro[4.7]dodecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spiro compounds with various functional groups.
Applications De Recherche Scientifique
1,3,9-Triazaspiro[4.7]dodecane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1,3,9-Triazaspiro[4.7]dodecane-2,4-dione involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating biological pathways. The compound’s spiro structure allows it to fit into unique binding sites, making it a versatile scaffold for drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spiro compound with similar structural features but different ring sizes.
1,3-Diazaspiro[4.7]dodecane-2,4-dione: Lacks one nitrogen atom compared to 1,3,9-Triazaspiro[4.7]dodecane-2,4-dione.
Uniqueness
1,3,9-Triazaspiro[47]dodecane-2,4-dione is unique due to its specific ring size and the presence of three nitrogen atoms, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
1,3,9-triazaspiro[4.7]dodecane-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c13-7-9(12-8(14)11-7)3-1-5-10-6-2-4-9/h10H,1-6H2,(H2,11,12,13,14) |
Clé InChI |
JQXOFFRLICPRJE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCCNC1)C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


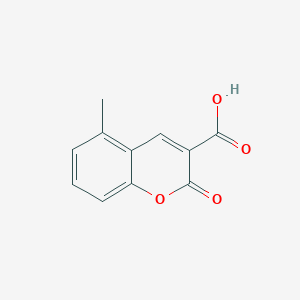


![N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide](/img/structure/B11899009.png)

![Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-](/img/structure/B11899020.png)
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11899025.png)
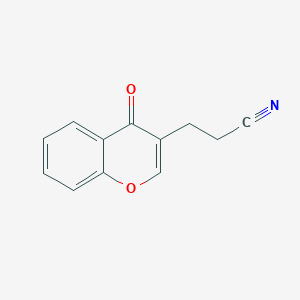
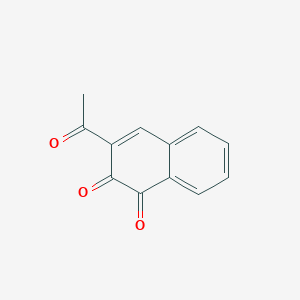
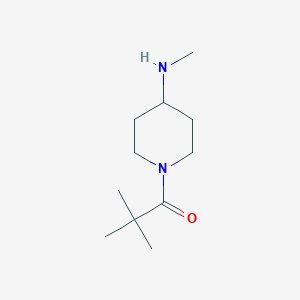
![(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11899056.png)


